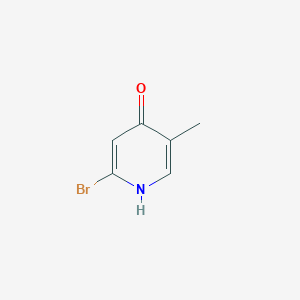

2-Bromo-5-methylpyridin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIFSEXUUUZXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227570-72-0 | |

| Record name | 2-bromo-5-methylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Bromo 5 Methylpyridin 4 Ol

Established Synthetic Routes to the Core Scaffold

The synthesis of 2-Bromo-5-methylpyridin-4-ol can be approached through several strategic routes, primarily involving the construction and subsequent modification of the pyridine (B92270) ring.

Multi-Step Synthesis from Precursors (e.g., 2-amino-5-bromo-4-methylpyridine)

A common and effective method for the synthesis of pyridin-4-ols involves the diazotization of the corresponding 2-aminopyridine precursors, followed by hydrolysis of the resulting diazonium salt. In the context of this compound, the readily available starting material is 2-amino-5-bromo-4-methylpyridine.

The process commences with the dissolution of 2-amino-5-bromo-4-methylpyridine in an acidic medium, typically aqueous sulfuric acid, at low temperatures (0-5 °C). A solution of sodium nitrite is then added portion-wise to generate the in situ diazonium salt. This intermediate is subsequently hydrolyzed by heating the reaction mixture, leading to the formation of the desired this compound. A related synthesis of 2-hydroxy-5-methylpyridine from 2-amino-5-methylpyridine follows a similar diazotization-hydrolysis protocol, achieving a yield of 61% after recrystallization orgsyn.org. A patent for the synthesis of a similar compound, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, also utilizes a diazotization hydrolysis step from the corresponding aminopyridine derivative google.com.

Table 1: Representative Conditions for Diazotization-Hydrolysis

| Parameter | Condition |

|---|---|

| Starting Material | 2-amino-5-bromo-4-methylpyridine |

| Reagents | Sodium nitrite, Sulfuric acid |

| Solvent | Water |

| Temperature | 0-5 °C (diazotization), then heating |

| Product | this compound |

Electrophilic Aromatic Substitution for Bromination (referencing related compounds)

Another potential synthetic avenue involves the direct bromination of a 5-methylpyridin-4-ol precursor via electrophilic aromatic substitution. The hydroxyl group at the 4-position is an activating group, directing electrophiles to the ortho positions (3 and 5). However, due to the presence of the methyl group at the 5-position, bromination would be expected to occur at the 2- and 6-positions. Selective monobromination at the 2-position would require careful control of reaction conditions.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane nih.gov. The regioselectivity of electrophilic aromatic bromination is highly dependent on the directing effects of the existing substituents on the aromatic ring nih.gov. For instance, the bromination of anisole, which has a methoxy group (a π-donor), results in exclusive para-substitution nih.gov. While a specific protocol for 5-methylpyridin-4-ol is not detailed in the provided search results, the general principles of electrophilic aromatic bromination suggest this as a plausible, albeit potentially challenging, route.

Functional Group Transformations and Derivatization Strategies

The bromine atom at the 2-position and the hydroxyl group at the 4-position of this compound are key functional handles for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. This allows for the displacement of the bromide with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. The reactivity of halopyridines in SNAr reactions is a well-established principle in heterocyclic chemistry.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura for related amines)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for the derivatization of bromopyridines libretexts.orgtcichemicals.com. In the case of this compound, the bromine atom can be readily coupled with a variety of aryl- or heteroarylboronic acids to introduce diverse aromatic substituents.

Studies on the Suzuki-Miyaura coupling of related compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have demonstrated the feasibility of this approach mdpi.com. Typical conditions involve a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, a base (e.g., K3PO4, KF), and a suitable solvent system like dioxane/water mdpi.comnih.gov.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Component | Example |

|---|---|

| Substrate | This compound |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh3)4 or Pd2(dba)3/ligand |

| Base | K3PO4, KF, Na2CO3 |

| Solvent | Dioxane/Water, Toluene |

Ligand Synthesis for Bipyridine and Terpyridine Systems

Bromopyridines are invaluable precursors for the synthesis of bipyridine and terpyridine ligands, which are of significant interest in coordination chemistry and catalysis mdpi.comnih.gov. This compound can serve as a building block in the synthesis of functionalized bipyridine and terpyridine systems.

One common approach is the Stille coupling, which involves the reaction of a bromopyridine with an organotin reagent mdpi.com. Alternatively, Suzuki-Miyaura coupling can be employed to connect two pyridine rings arkat-usa.org. For the synthesis of terpyridines, established methods such as the Kröhnke reaction, which involves the condensation of 2-acetylpyridine with an aldehyde, can be adapted researchgate.netmdpi.comnih.gov. The hydroxyl group on the this compound scaffold can be either protected during the coupling reaction or utilized to introduce further functionality into the final ligand structure. The synthesis of 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine has been reported using 2-bromo-5-methylpyridine (B20793) as a starting material, highlighting the utility of this class of compounds in ligand synthesis sigmaaldrich.com.

Oxidation and Reduction Reactions

While specific studies on the oxidation and reduction of this compound are not extensively documented in the reviewed literature, the general reactivity of the pyridin-4-ol scaffold allows for informed predictions of its behavior under such conditions.

Oxidation Reactions: The pyridin-4-ol moiety can exist in equilibrium with its pyridin-4(1H)-one tautomer. Oxidation of the pyridine ring is generally challenging due to its electron-deficient nature. However, under strong oxidizing conditions, N-oxidation to form the corresponding pyridine N-oxide is a common reaction for pyridine derivatives. This transformation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. The hydroxyl group itself could potentially be oxidized, although this would disrupt the aromaticity of the ring and is less commonly observed.

Reduction Reactions: The reduction of the pyridine ring of this compound can be achieved under various conditions to yield piperidine derivatives. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a standard method for the reduction of pyridine rings. beilstein-journals.org The conditions of the hydrogenation (pressure, temperature, and solvent) can influence the stereoselectivity of the reduction. Additionally, the bromine atom can be susceptible to reduction. Catalytic hydrogenation can sometimes lead to hydrodebromination, replacing the bromine atom with a hydrogen atom. Other reducing agents, such as sodium borohydride in the presence of a palladium catalyst, can also be employed for the reduction of the pyridine ring or the selective removal of the bromine atom.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | 2-Bromo-5-methylpiperidine-4-ol |

| Hydrodebromination | H₂, Pd/C, base | 5-Methylpyridin-4-ol |

Ring-Opening and Cyclization Reactions

The pyridine ring is generally stable and resistant to ring-opening reactions under normal conditions. However, the pyridinium salt derived from this compound could potentially undergo ring-opening upon reaction with nucleophiles, a reaction characteristic of Zincke salts. nih.gov

Cyclization Reactions: this compound can serve as a precursor for the synthesis of fused heterocyclic systems. The bromine atom and the hydroxyl group can be utilized in intramolecular cyclization reactions to form bicyclic compounds. For example, if a suitable side chain is introduced at the 3-position (e.g., via a cross-coupling reaction), it could potentially undergo cyclization with the adjacent hydroxyl group to form a furo[3,2-c]pyridine derivative. Similarly, a substituent at the 3-position with a terminal amino group could lead to the formation of a pyrrolo[3,2-c]pyridine ring system. The specific reaction conditions would depend on the nature of the introduced side chain.

| Reaction Type | Reactant/Condition | Product Type |

| Intramolecular O-Arylation | Introduction of a suitable ortho-haloaryl group at the 3-position, followed by base-mediated cyclization | Fused furanopyridine derivative |

| Intramolecular N-Arylation | Introduction of a suitable ortho-aminoaryl group at the 3-position, followed by cyclization | Fused pyrrolopyridine derivative |

Advanced Synthetic Protocols and Catalysis in this compound Synthesis

Modern synthetic organic chemistry heavily relies on the use of transition metal catalysis to achieve efficient and selective bond formations. The bromine atom in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives.

Metal-Catalyzed Approaches (e.g., Palladium, Copper)

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and 2-bromopyridines are common substrates for these transformations. The C-Br bond in this compound can be readily activated by palladium(0) catalysts, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of C-C bonds and would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst and a copper co-catalyst. This is an efficient method for the synthesis of 2-alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. This allows for the synthesis of 2-aminopyridine derivatives.

Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a new C-C bond, leading to the formation of 2-vinylpyridine derivatives.

Copper-Catalyzed Reactions: Copper-catalyzed reactions also offer a powerful toolkit for the derivatization of this compound.

Ullmann Condensation: This classic reaction uses copper catalysis to form C-O, C-N, or C-S bonds. For example, the reaction of this compound with phenols, amines, or thiols in the presence of a copper catalyst can yield the corresponding 2-aryloxy, 2-amino, or 2-thioaryl derivatives.

Copper-Catalyzed Amination: Similar to the Buchwald-Hartwig reaction, copper catalysts can also be used to facilitate the amination of 2-bromopyridines.

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, base | Arylboronic acid | 2-Aryl-5-methylpyridin-4-ol |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, base | Terminal alkyne | 2-Alkynyl-5-methylpyridin-4-ol |

| Buchwald-Hartwig | Pd₂(dba)₃, ligand, base | Amine | 2-Amino-5-methylpyridin-4-ol |

| Ullmann | CuI, base | Phenol | 2-Phenoxy-5-methylpyridin-4-ol |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound can be approached in several ways, primarily by introducing chirality in a substituent that is attached to the pyridine ring. Direct stereoselective reactions on the pyridine ring itself are more challenging but not impossible.

One common strategy involves the use of metal-catalyzed cross-coupling reactions to introduce a prochiral group, which is then subjected to a stereoselective transformation. For example, a Heck coupling could introduce a vinyl group, which could then undergo a stereoselective dihydroxylation or epoxidation to create chiral centers.

Another approach is to use a chiral auxiliary. The hydroxyl group of this compound could be esterified with a chiral carboxylic acid, and the resulting chiral ester could direct a subsequent reaction in a stereoselective manner.

Furthermore, recent advances in asymmetric catalysis have enabled the direct enantioselective functionalization of pyridine rings, although specific examples for this compound are not available. chim.itnih.govrug.nl For instance, catalytic asymmetric reduction of the pyridine ring could lead to the formation of chiral piperidine derivatives. chim.it The development of new chiral ligands and catalytic systems is an active area of research that may provide more direct routes to chiral derivatives of this compound in the future. nih.govresearchgate.net

| Strategy | Description | Example |

| Derivatization of a Prochiral Group | Introduction of a prochiral functional group via cross-coupling, followed by a stereoselective reaction. | Heck coupling to introduce a vinyl group, followed by Sharpless asymmetric dihydroxylation. |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the molecule to direct a subsequent reaction. | Esterification of the hydroxyl group with a chiral acid, followed by a diastereoselective reaction. |

| Asymmetric Catalysis | Direct enantioselective transformation of the pyridine ring or a substituent. | Catalytic asymmetric hydrogenation of the pyridine ring to form a chiral piperidine. |

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Analysis

A definitive understanding of the three-dimensional structure of 2-Bromo-5-methylpyridin-4-ol at the atomic level can only be achieved through single-crystal X-ray diffraction. This powerful analytical technique would provide precise data on the molecule's crystal lattice, molecular geometry, and intermolecular interactions. However, to date, no such study has been published in the peer-reviewed scientific literature.

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group of this compound remains undetermined in the absence of single-crystal X-ray diffraction data.

Analysis of Unit Cell Parameters and Molecular Conformation

The dimensions of the unit cell (a, b, c, α, β, γ) and the precise bond lengths, bond angles, and torsion angles that define the conformation of the this compound molecule are currently unknown.

Investigation of Intermolecular Interactions

A detailed analysis of the non-covalent interactions that govern the crystal packing of this compound, such as hydrogen bonding (likely involving the hydroxyl group), halogen bonding (involving the bromine atom), and other weaker interactions like C-H···N, C-H···O, and potential Br···Br contacts, has not been performed.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. As this analysis is contingent on the availability of crystallographic information files (.cif) derived from X-ray diffraction data, a Hirshfeld surface analysis for this compound has not been conducted. Consequently, fingerprint plots, which provide a two-dimensional representation of the frequency of different types of intermolecular contacts, are also unavailable.

Vibrational Spectroscopy via FT-IR and FT-Raman Studies

Vibrational spectroscopy is a key technique for identifying the functional groups and understanding the bonding within a molecule. While theoretical calculations can predict vibrational frequencies, experimental FT-IR and FT-Raman spectra provide crucial empirical data for confirmation and detailed analysis.

Assignment of Characteristic Vibrational Modes

A comprehensive experimental study detailing the FT-IR and FT-Raman spectra of this compound is not available in the current body of scientific literature. Therefore, a definitive assignment of its characteristic vibrational modes, which would include the stretching and bending vibrations of the O-H, C-N, C=C, C-Br, and C-H bonds, as well as the vibrational modes of the pyridine (B92270) ring and the methyl group, cannot be compiled at this time.

Conformational Analysis from Vibrational Data

For this compound, this analysis would involve:

FT-IR Spectroscopy: Identifying characteristic vibrational frequencies for the O-H, C-H, C=C, C-N, and C-Br bonds. The position and shape of the O-H stretching band, for instance, could provide insights into intermolecular and intramolecular hydrogen bonding, which is crucial for determining the preferred conformation in the solid state or in solution.

Raman Spectroscopy: Complementing the FT-IR data, Raman spectroscopy would be particularly useful for observing vibrations of the pyridinol ring and the C-Br bond.

A conformational analysis would compare the experimentally observed vibrational frequencies with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers. By matching the experimental spectrum to the calculated spectrum of a specific conformer, the most stable conformation of the molecule can be determined. However, no such experimental or computational studies have been published for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridinol ring and the methyl group. The chemical shift (δ) of each proton would be influenced by the electron-withdrawing effects of the bromine atom and the hydroxyl group, as well as the electron-donating effect of the methyl group. The coupling patterns (splitting) between adjacent protons would reveal their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridinol ring would be particularly informative for confirming the substitution pattern.

A detailed analysis of these chemical shifts, often aided by computational predictions, would allow for the unambiguous assignment of each proton and carbon signal to its corresponding atom in the molecular structure. Specific, experimentally determined chemical shift data for this compound are not available in the scientific literature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: This table is for illustrative purposes only and is based on general principles of NMR spectroscopy, not on experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~145 |

| C3 | ~6.5 | ~110 |

| C4 | - | ~160 |

| C5 | - | ~125 |

| C6 | ~7.8 | ~140 |

| -CH₃ | ~2.3 | ~18 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled, confirming the connectivity of protons within the pyridinol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular skeleton. For this compound, HMBC would be instrumental in confirming the positions of the bromo, methyl, and hydroxyl groups relative to the ring protons.

No published 2D NMR studies are available for this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₆H₆BrNO). While predicted m/z values for various adducts are available in databases like PubChem, detailed experimental studies on the fragmentation pathways of this compound upon ionization have not been reported. scribd.com Such a study would involve analyzing the daughter ions formed upon fragmentation of the molecular ion, which would provide valuable clues about the molecule's structure and bond strengths.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound (Source: PubChem) scribd.com

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

Computational and Theoretical Investigations of 2 Bromo 5 Methylpyridin 4 Ol

Quantum Chemical Calculations

No published studies detailing Density Functional Theory (DFT) calculations to determine the optimized geometry and electronic structure of 2-Bromo-5-methylpyridin-4-ol were found. Such studies would typically involve methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to predict bond lengths, bond angles, and dihedral angles, providing insight into the molecule's three-dimensional shape and the distribution of electrons.

There are no available research articles reporting the use of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for calculations on this compound. These methods, while computationally intensive, provide highly accurate electronic structure information.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the available literature. An MEP analysis would illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is crucial for predicting intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Indices)

Specific data on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound are not available. This analysis is fundamental for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. Without dedicated studies, values for this gap and related reactivity indices (e.g., chemical hardness, softness, and electronegativity) remain undetermined.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

No studies performing Natural Bond Orbital (NBO) analysis on this compound were identified. NBO analysis provides a detailed picture of the bonding and electronic structure, quantifying charge transfer interactions between filled donor and empty acceptor orbitals. This information is valuable for assessing molecular stability arising from hyperconjugation and charge delocalization.

Reactivity Profiles and Reaction Mechanisms of 2 Bromo 5 Methylpyridin 4 Ol

Influence of Substituents on Reactivity

The reactivity of 2-Bromo-5-methylpyridin-4-ol is a direct consequence of the electronic properties of its constituent groups.

Pyridine (B92270) Nitrogen: As the most electronegative atom in the ring, it strongly withdraws electron density via induction. This deactivates the ring toward EAS while simultaneously activating the C2 and C4 positions for NAS by stabilizing the anionic intermediate.

Bromo Group (C2): This substituent has a dual role. Its inductive electron-withdrawing effect deactivates the ring for EAS. However, it serves as an excellent leaving group in NAS reactions and is the reactive site for oxidative addition in palladium-catalyzed cross-coupling.

Methyl Group (C5): This is an electron-donating group through hyperconjugation. It is a weak activator for EAS and directs incoming electrophiles to the ortho and para positions (C4, C6, and C2).

Hydroxyl/Oxo Group (C4): This group's influence is profound and complicated by tautomerism.

In the pyridin-4-ol form, the -OH group is a very strong activating group for EAS due to resonance donation of a lone pair of electrons. It directs incoming electrophiles to its ortho positions (C3 and C5).

In the pyridin-4-one form, the carbonyl group is electron-withdrawing and deactivates the ring towards EAS.

The balance of these effects makes the molecule a versatile intermediate. It readily undergoes Pd-catalyzed coupling and nucleophilic substitution at the C2 position, while electrophilic substitution, though challenging, is most likely to be directed to the C3 position by the powerful hydroxyl group.

| Substituent | Position | Effect on EAS | Effect on NAS (at C2) | Role in Cross-Coupling |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | Strongly Deactivating | Strongly Activating | None (Ligand Effects Possible) |

| Bromo | 2 | Deactivating (Inductive) | Leaving Group | Reactive Site |

| Hydroxyl (-ol) | 4 | Strongly Activating (Resonance) | Weakly Deactivating | None |

| Oxo (-one) | 4 | Deactivating (Resonance) | Activating | None |

| Methyl | 5 | Activating (Hyperconjugation) | Weakly Activating | None |

Medicinal Chemistry and Biological Evaluation of 2 Bromo 5 Methylpyridin 4 Ol and Its Derivatives

Role as a Privileged Scaffold in Drug Discovery

The pyridine (B92270) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." mdpi.comnih.govresearchgate.netmdpi.com This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thus serving as a versatile template for the development of a wide array of therapeutic agents. nih.gov Pyridinones, which are isomeric forms of hydroxypyridines like 2-Bromo-5-methylpyridin-4-ol, are particularly noted for their diverse biological effects and are considered privileged fragments in drug design. nih.govfrontiersin.org

The value of the pyridin-4-ol scaffold lies in its unique physicochemical properties. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. frontiersin.org This dual functionality allows for versatile interactions with biological macromolecules, such as enzymes and receptors. The aromatic nature of the pyridine ring also allows for π-π stacking interactions. The substitution pattern on the ring, such as the bromo and methyl groups in this compound, provides specific steric and electronic properties that can be fine-tuned to achieve desired activity and selectivity. mdpi.com The presence of a halogen, like bromine, can influence the compound's lipophilicity and metabolic stability, and may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a target protein. mdpi.com The adaptability of the pyridine scaffold allows for its use in creating large, diverse chemical libraries, which are essential in high-throughput screening campaigns to identify new drug leads. nih.gov

Pharmacological Applications

Derivatives of the pyridin-4-ol core are crucial intermediates in the synthesis of important cardiovascular drugs. A prominent example is the non-steroidal mineralocorticoid receptor (MR) antagonist Finerenone, which is used for the treatment of cardiovascular and renal diseases like heart failure and diabetic nephropathy. google.comcjph.com.cn The key intermediate for the production of Finerenone is 4-amino-5-methyl-1H-pyridin-2(1H)-one, also known as 4-amino-5-methyl-2-pyridinol or 4-amino-2-hydroxy-5-methylpyridine. google.comcjph.com.cnwipo.intlongshinebiotech.comvolsenchem.com

This intermediate, a close structural relative of this compound, highlights the significance of this substituted pyridinone scaffold in accessing complex therapeutic molecules. The synthesis of Finerenone involves a Hantzsch cyclization reaction utilizing this key pyridinone intermediate. cjph.com.cn Patents describe the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one from precursors like 2-chloro-5-methyl-4-pyridinamine, demonstrating an industrially viable pathway to this essential building block. google.comwipo.int The utility of this scaffold underscores its importance in the development of novel treatments for cardiovascular disorders.

Pyridine derivatives are a well-established class of compounds with significant antiproliferative and anticancer properties, forming the basis of several FDA-approved drugs. mdpi.comarabjchem.orgekb.eg Research has shown that the substitution pattern on the pyridine ring is critical for cytotoxic activity. mdpi.comnih.gov The presence of halogens, such as bromine, can modulate this activity. mdpi.com

Various studies have demonstrated the efficacy of pyridine-based compounds against a range of human cancer cell lines. For instance, certain 2,4-substituted-6-halogenated pyridine derivatives have shown promise as potent cytotoxic agents. ekb.eg Similarly, pyridine-bridged analogues of Combretastatin-A4, a known tubulin polymerization inhibitor, have exhibited significant growth inhibition in cancer cell lines, with some symmetric analogues showing IC50 values in the low nanomolar range. nih.gov Spiro-pyridine derivatives have also been identified as having high anticancer potential against liver (HepG-2) and colorectal (Caco-2) cancer cell lines. nih.gov The antiproliferative activity is often linked to the inhibition of key cellular targets like vascular endothelial growth factor receptor-2 (VEGFR-2) or topoisomerase II. ekb.eg

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyridine derivative 5 | HepG-2 (Liver) | 10.58 ± 0.8 | nih.gov |

| Spiro-pyridine derivative 5 | Caco-2 (Colorectal) | 9.78 ± 0.7 | nih.gov |

| Spiro-pyridine derivative 7 | HepG-2 (Liver) | 8.90 ± 0.6 | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.5 | nih.gov |

| Spiro-pyridine derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | nih.gov |

| Spiro-pyridine derivative 8 | Caco-2 (Colorectal) | 13.61 ± 1.2 | nih.gov |

| Thiophene-pyridine hybrid 16a | MCF-7 (Breast) | 38.41 | ekb.eg |

| Thiophene-pyridine hybrid 16b | MCF-7 (Breast) | 28.36 | ekb.eg |

| Nicotinamide derivative 30 | HCT-116 (Colon) | 15.4 | ekb.eg |

| Nicotinamide derivative 30 | HepG-2 (Liver) | 9.8 | ekb.eg |

| Pyridine derivative 31 | HepG-2 (Liver) | 21.00 | ekb.eg |

| Pyridine derivative 31 | MCF-7 (Breast) | 26.10 | ekb.eg |

| Pyridine derivative 28 | MCF-7 (Breast) | 3.42 | ekb.eg |

| Pyridine derivative 28 | A549 (Lung) | 5.97 | ekb.eg |

The pyridine scaffold is a key component in a multitude of compounds exhibiting potent antimicrobial and antibacterial activities. nih.govglobalresearchonline.netsemanticscholar.org The mechanism of action for many of these derivatives appears to be selective for Gram-positive bacteria. mdpi.com For example, novel alkyl pyridinol compounds, which are structurally related to this compound, have demonstrated significant bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkyl Pyridinol (JC-01-074) | S. aureus | 16 | mdpi.com |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bromo derivative) | S. aureus | 8 | nih.gov |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Iodo derivative) | S. aureus | 8 | nih.gov |

| 1,4-Dihydropyridine derivative 2e | Escherichia coli | 0.25 | nih.gov |

| 1,4-Dihydropyridine derivative 2c | Pseudomonas aeruginosa | 0.5 | nih.gov |

| 1,4-Dihydropyridine derivative 2c | Candida albicans | 0.5 | nih.gov |

Pyridine and its derivatives are recognized for their significant anti-inflammatory properties. mdpi.comfrontiersin.org These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory cytokine production. nih.govnih.gov

Studies on novel pyridine and pyrimidine derivatives have demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation. nih.gov Certain pyridine derivatives showed significant NO inhibition with IC50 values in the micromolar range. nih.gov Furthermore, these compounds have been shown to significantly decrease the gene expression of inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-ɑ). nih.gov Fused heterocyclic systems incorporating a pyridine ring, such as thiazolo[4,5-b]pyridin-2-ones, have also been evaluated for in vivo anti-inflammatory action, with some derivatives showing potency comparable to or exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. pensoft.netbiointerfaceresearch.com Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has also highlighted superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, compared to acetylsalicylic acid. nih.gov

| Compound/Derivative Class | Assay/Target | IC50 (µM) | Reference |

| Pyridine derivative 7a | NO Inhibition (RAW 264.7 cells) | 76.6 | nih.gov |

| Pyridine derivative 7f | NO Inhibition (RAW 264.7 cells) | 96.8 | nih.gov |

| Pyrazolo[3,4-b]pyridine 19a | COX-2 Inhibition | 0.071 | semanticscholar.org |

| Pyrazolo[3,4-b]pyridine 19b | COX-2 Inhibition | 0.048 | semanticscholar.org |

| Pyrazolo[3,4-b]pyridine 19c | COX-2 Inhibition | 0.055 | semanticscholar.org |

| Pyrimidine-5-carbonitrile 56a | COX-2 Inhibition | 1.03 | nih.gov |

| Pyrimidine-5-carbonitrile 56b | COX-2 Inhibition | 1.71 | nih.gov |

| Pyrimidine-5-carbonitrile 56c | COX-2 Inhibition | 1.12 | nih.gov |

The pyridine scaffold has been explored for the development of agents with anticoagulant properties. mdpi.comfrontiersin.org Derivatives of pyridine have been tested for their ability to interfere with the blood coagulation cascade. nih.gov Anticoagulant activity is often assessed using assays such as the prothrombin time (PT), which measures the time it takes for blood plasma to clot. nih.gov

Research into various pyridine derivatives, including oximes and semicarbazones, has demonstrated their potential as anticoagulants. nih.gov Molecular modeling studies suggest that these compounds can target the active site of thrombin, a key serine protease in the coagulation cascade. nih.gov In other studies, hybrid molecules incorporating both coumarin and pyridine moieties have been synthesized and evaluated. One such derivative, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, showed higher anticoagulant activity in a PT assay than the standard drug warfarin. hu.edu.jo Similarly, certain 1,4-dihydropyridine derivatives have shown potent anticoagulant effects in both activated partial thromboplastin time (APTT) and PT assays. nih.gov

| Compound/Derivative | Assay | Result (Prothrombin Time in seconds) | Reference |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (Compound 4) | Prothrombin Time (PT) | 21.30 | hu.edu.jo |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile (Compound 3) | Prothrombin Time (PT) | >14.60 | hu.edu.jo |

| Warfarin (Reference) | Prothrombin Time (PT) | 14.60 | hu.edu.jo |

| 1,4-Dihydropyridine derivative 3d | Activated Partial Thromboplastin Time (APTT) | >1000 | nih.gov |

| Heparin (Reference) | Activated Partial Thromboplastin Time (APTT) | 180 | nih.gov |

Central Nervous System (CNS) Related Activities (referencing pyridinones)

The pyridine and pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds, including those with activity in the central nervous system (CNS). nih.gov The nitrogen atom within the pyridine ring is often crucial for the pharmacological profile of these drugs. nih.gov Pyridinone derivatives, in particular, have been investigated for potential therapeutic applications in neurodegenerative disorders. For instance, research into Alzheimer's disease (AD), a condition characterized by memory loss and cognitive impairment, has explored pyridinone-based compounds. nih.gov The multifactorial nature of AD, involving amyloid-β (Aβ) deposits and tau protein hyperphosphorylation, presents multiple targets for therapeutic intervention. nih.gov Certain pyridine alkaloids and their derivatives have shown potential as leads for dementia therapeutics by stimulating neurotransmitters at nicotinic acetylcholine receptors (nAChRs). nih.gov The structural diversity of compounds active in the CNS is notable, and the pyridinone core represents a valuable scaffold for developing novel agents for CNS-related conditions. nih.govnih.gov

Enzyme Inhibition Studies (e.g., BRD4, P450, COX)

Derivatives of the pyridinone scaffold have been extensively studied as inhibitors of various enzymes implicated in disease, demonstrating the versatility of this chemical class.

Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors (BRD4)

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, has emerged as a significant target in cancer therapy due to its role in regulating the transcription of key oncogenes like c-Myc. nih.govmdpi.com Pyridinone-based compounds have been successfully developed as potent BRD4 inhibitors. nih.govresearchgate.net Starting from fragment-based screening that identified a weak pyridazinone inhibitor, structure-based design led to the development of highly potent pyridone derivatives. acs.org For example, a series of 5-(1-benzyl-1H-indazol-6-yl)-4-ethoxy-1-methylpyridin-2(1H)-one derivatives were synthesized, with compound 13 showing robust BRD4 inhibitory activity with an IC50 value of 18 nM. nih.gov Optimization of a pyridone fragment hit through medicinal chemistry efforts, including the addition of a methyl sulfonylation, significantly improved binding potency. acs.org Further macrocyclization of pyridone inhibitors has been shown to enhance binding affinity, cellular efficacy, and pharmacokinetic properties. researchgate.net

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are a large family of hemoproteins involved in the metabolism of a vast majority of drugs. nih.govmdpi.com Inhibition of these enzymes is a common cause of drug-drug interactions. mdpi.comcriver.com Pyridine-based derivatives have been investigated as inhibitors of specific CYP isoforms. In one study, a series of estra-1,3,5(10)-triene derivatives featuring a pyridine moiety were synthesized and evaluated for their inhibitory activity against CYP1B1, an enzyme implicated in the bioactivation of procarcinogens. nih.gov The results indicated that the position of the pyridine ring on the steroid nucleus was crucial for activity, with 2-substituted derivatives being the most potent. nih.gov Specifically, 2-(pyridin-3-yl)-estradiol (4a ) was identified as a highly potent CYP1B1 inhibitor with an IC50 of 0.011 μM, making it significantly more potent than the well-known nonsteroidal inhibitor α-naphthoflavone. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with improved gastrointestinal safety profiles. researchgate.net Pyridinone and related pyridazine derivatives have been explored as selective COX-2 inhibitors. researchgate.netnih.govnih.gov For instance, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized from a 2-pyridone precursor, resulting in compound 7c , a dual COX-1/COX-2 inhibitor with potential anti-inflammatory activity. nih.gov Other studies have focused on pyridazine scaffolds, identifying compounds with high potency and selectivity for COX-2 over COX-1. nih.gov Molecular docking studies suggest that the selectivity of these compounds can be attributed to their ability to fit into the side pocket of the COX-2 active site and interact with key amino acid residues. nih.gov

| Compound Class | Target Enzyme | Key Findings | Example Compound | Activity (IC50) | Reference |

|---|---|---|---|---|---|

| Pyridone Derivatives | BRD4 | Potent inhibition of BRD4, reduction of c-Myc levels. nih.gov | Compound 13 | 18 nM | nih.gov |

| Pyridone Derivatives | BRD4 | Ethylsulfonamide derivative showed improved binding and cellular potency. acs.org | Compound 20b | 8.2 nM (Ki) | acs.org |

| Pyridine-Estradiol Derivatives | CYP1B1 | Highly potent and selective inhibition. nih.gov | Compound 4a | 0.011 µM | nih.gov |

| Pyridazine Derivatives | COX-2 | Enhanced potency and selectivity over celecoxib. nih.gov | Compound 6b | 0.18 µM | nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1/COX-2 | Identified as a dual inhibitor with anti-inflammatory potential. nih.gov | Compound 7c | Data not specified | nih.gov |

Receptor Modulation

The pyridinone scaffold has been successfully employed in the design of ligands that modulate the activity of various cell surface receptors, highlighting its potential in therapeutic areas beyond enzyme inhibition.

Adenosine A2A Receptor (A2AR) Antagonists : The adenosine A2A receptor is a promising target for cancer immunotherapy. researchgate.netnih.gov A pyridinone-based hit compound was identified through screening and optimized via structure-activity relationship (SAR) studies to yield potent A2AR antagonists. researchgate.netacs.org Compound 38 emerged as a potent antagonist with an IC50 of 29.0 nM and demonstrated the ability to enhance T-cell activation and killing ability in vitro. nih.govacs.org This was achieved by down-regulating immunosuppressive molecules and up-regulating effector molecules, showcasing its potential for cancer immunotherapy. nih.gov

Cannabinoid Receptor Type 2 (CB2R) Agonists : Activation of the CB2 receptor is associated with analgesic and anti-inflammatory effects without the CNS side effects linked to CB1R activation. mdpi.com A series of N-aryl-2-pyridone-3-carboxamide derivatives were synthesized and evaluated as CB2R agonists. Compound 8d was identified as a promising candidate with potency (EC50 = 112 nM) similar to endogenous agonists, providing a new avenue for the development of compounds for treating pain and inflammation. mdpi.com

Formyl Peptide Receptors (FPRs) Agonists : FPRs are of particular interest as potential targets for treating chronic inflammatory diseases like rheumatoid arthritis. mdpi.com A series of pyridinone derivatives containing a (substituted)phenyl acetamide chain were investigated as FPR agonists. The biological results, supported by molecular modeling, indicated that specific substitutions on the pyridinone scaffold could effectively modulate FPR activity. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For pyridinone derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities. nih.govfrontiersin.orgnih.gov

Modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be critical for antiviral activity in some series. frontiersin.org In the development of adenosine A2A receptor antagonists, SAR studies revealed that specific substitutions on the pyridinone core led to a series of derivatives with strong potency. researchgate.netnih.gov Similarly, for cannabinoid receptor agonists, SAR exploration of N-aryl-2-pyridone-3-carboxamides helped identify key structural features for activity. mdpi.com For BRD4 inhibitors, SAR investigation of a phenyl pyridazinone fragment led to the discovery of potent pyridone-based inhibitors. researchgate.net

Influence of Halogen Substituents on Biological Activity

The incorporation of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The effect of halogens can be attributed to factors such as size, electronegativity, and the ability to form halogen bonds. nih.govnih.gov

In a series of amidino-substituted imidazo[4,5-b]pyridines, bromo-substituted derivatives showed the most promising antiproliferative activity against a colon carcinoma cell line. mdpi.com Specifically, compound 10 , a bromo-substituted derivative, exhibited inhibitory activity at a sub-micromolar concentration (IC50 = 0.4 µM). mdpi.com In another study on tricyclic flavonoids, antibacterial activity against both Gram-positive and Gram-negative bacteria increased progressively when moving from fluorine to iodine substitution. nih.gov This suggests that the size of the halogen atom, rather than its electronic properties, was the primary determinant of potency in that series. nih.govresearchgate.net The structural influence of halogens generally increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which is important for forming halogen bonds. mdpi.com Docking studies of pyridinone derivatives targeting formyl peptide receptors indicated that a bromine atom in the para-position of a phenyl acetamido group was important for activity. mdpi.com

Impact of Methyl and Hydroxyl Substituents

The methyl and hydroxyl groups are fundamental substituents in medicinal chemistry that can significantly influence a compound's biological activity through steric, electronic, and hydrogen-bonding interactions.

The hydroxyl group on the pyridinone ring is often crucial for activity. For example, SAR studies of certain antifungal pyridinone derivatives suggested that the hydroxyl-pyridinone moiety was essential for their activity. nih.gov The interconversion between the 2-hydroxypyridine and 2-pyridinone tautomeric forms can be influenced by the environment and may play a role in interactions with biological targets. researchgate.net The free hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. researchgate.net

The methyl group can also play a significant role. In a series of thiazolo[4,5-b]pyridin-2-ones, the presence of a methyl group at the 5-position was a common structural feature among compounds screened for antimicrobial activity. mdpi.com The specific positioning of methyl groups can influence binding affinity and selectivity, as seen in various kinase inhibitor series where methyl groups can occupy specific hydrophobic pockets in the target protein.

Biological Mechanism of Action Investigations

Elucidating the biological mechanism of action is fundamental to understanding how a compound exerts its therapeutic effect. For pyridinone derivatives, mechanistic studies have been conducted across their various biological activities.

In Vitro and In Vivo Biological Assay Methodologies

The biological evaluation of this compound and its derivatives involves a range of standardized in vitro and in vivo assays to determine their therapeutic potential. These methodologies are crucial for elucidating the mechanisms of action, potency, and selectivity of these compounds. The following sections detail the key biological assays employed in their preclinical assessment.

Cell-Based Assays (e.g., Cytotoxicity against Cancer Cell Lines, Biofilm Inhibition)

Cell-based assays are fundamental in determining the biological effects of novel compounds at a cellular level. These assays are used to assess general toxicity and specific activities such as the inhibition of cancer cell growth or microbial biofilm formation.

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of pyridine derivatives is often evaluated using various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cell viability. In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

For instance, studies on related heterocyclic structures like thiazolo[4,5-b]pyridin-2-ones, which share a core pyridine structure, have demonstrated the utility of the MTT assay. The cytotoxicity of these derivatives was tested against normal (HaCat) and pseudonormal (Balb/c 3T3) cell lines to assess their safety profile. Promising antimicrobial derivatives from this class showed low impact on the proliferative activity of these cell lines, indicating a degree of selectivity for microbial targets over mammalian cells mdpi.com. Similarly, novel alkyl pyridinol compounds have been assessed for cytotoxicity against 3T3 mice fibroblasts, with all tested compounds showing moderate IC50 values ranging from 25–38 μg/mL nih.gov.

Biofilm Inhibition

Bacterial biofilms are a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Compounds that can inhibit biofilm formation or eradicate established biofilms are of great therapeutic interest.

Derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001), a close structural analog of the title compound, have been evaluated for their biofilm inhibition properties against Gram-negative bacteria such as Escherichia coli. The activity of these compounds is found to be dependent on the functional groups attached. For example, a derivative featuring a thiomethyl group on a phenyl ring attached to the pyridine core (compound 4f in the study) demonstrated the highest antibacterial activity, with a 91.95% inhibition of E. coli biofilm formation mdpi.com. Other derivatives from the same series also exhibited moderate to good biofilm inhibition values, ranging from 82.97% to 87.36% mdpi.com.

The table below summarizes the biofilm inhibition activity of selected pyridine derivatives against E. coli. mdpi.com

| Compound | Substituent on Phenyl Ring | Biofilm Inhibition (%) |

| 4a | 4-OCH3 | 87.36 |

| 4b | 4-CH3 | 83.90 |

| 4c | 4-Cl | 82.97 |

| 4d | 4-Br | 84.30 |

| 4e | 3-NO2 | 87.09 |

| 4f | 4-SCH3 | 91.95 |

| 4g | 3-CH3 | 83.62 |

| 4h | 4-I | 79.52 |

| 4i | 3,4-di-Cl | 86.48 |

Data derived from a study on N-[5-(aryl)-2-methylpyridin-3-yl]acetamides. mdpi.com

Furthermore, alkyl pyridinol derivatives have shown potent activity in inhibiting the formation of Staphylococcus aureus biofilms, although they were less effective at eradicating already established biofilms nih.gov. This highlights the potential of pyridinol-based compounds in preventing infections related to biofilm formation on medical devices nih.gov.

Biochemical Assays (e.g., Enzyme Inhibition)

Biochemical assays are essential for identifying the specific molecular targets of a compound. Enzyme inhibition assays, in particular, can reveal the mechanism of action and help in the rational design of more potent and selective inhibitors.

While specific enzyme inhibition data for this compound is not widely available, studies on structurally similar brominated pyrimidinol derivatives provide valuable insights. For example, a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key enzyme implicated in hepatocellular carcinoma nih.gov.

The synthesis of these inhibitors involved a key intermediate, 2-Bromo-4,6-dimethylpyrimidin-5-ol , which underscores the importance of the bromo-hydroxypyrimidine/pyridine scaffold in designing enzyme inhibitors. The resulting derivatives were evaluated for their ability to inhibit FGFR4 kinase activity. Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrimidinol core were crucial for potency and selectivity. One compound from the series demonstrated high inhibitory activity against FGFR4 and exhibited significant selectivity over other FGFR family members (FGFR1-3) nih.gov.

Hemolytic Activity Studies

Hemolytic activity assays are a critical component of preclinical safety assessment, as they evaluate the potential of a compound to damage red blood cells (erythrocytes). Low hemolytic activity is a desirable characteristic for systemically administered drugs. The assay typically involves incubating the test compound with a suspension of human red blood cells and measuring the release of hemoglobin, which is quantified spectrophotometrically nih.gov.

In a study of pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, the hemolytic activity was investigated. The results indicated that the majority of the synthesized compounds displayed low hemolytic activity. For instance, one derivative (compound 4b ) exhibited the highest activity against blood clot formation (41.32% lysis), which was attributed to the presence of an acyl group on the amino function. However, most other derivatives showed significantly lower levels of hemolysis mdpi.com.

The table below presents the hemolytic activity of selected pyridine derivatives. mdpi.com

| Compound | Substituent on Phenyl Ring | Hemolytic Activity (% lysis) |

| 4a | 4-OCH3 | 25.12 |

| 4b | 4-CH3 | 41.32 |

| 4c | 4-Cl | 19.34 |

| 4d | 4-Br | 21.09 |

| 4e | 3-NO2 | 29.87 |

| 4f | 4-SCH3 | 31.21 |

| 4g | 3-CH3 | 23.41 |

| 4h | 4-I | 17.56 |

| 4i | 3,4-di-Cl | 27.65 |

Data derived from a study on N-[5-(aryl)-2-methylpyridin-3-yl]acetamides. mdpi.com

These findings suggest that the pyridine core, and specifically derivatives of bromo-methyl-pyridine, can be modified to achieve desired biological activity while maintaining an acceptable safety profile with respect to hemolysis mdpi.com.

Coordination Chemistry and Applications As Ligands

Design and Synthesis of Metal Complexes with 2-Bromo-5-methylpyridin-4-ol Ligands

The design of metal complexes utilizing this compound as a ligand is predicated on its potential to act as a versatile chelating agent. The presence of both a hydroxyl group and the pyridine (B92270) ring nitrogen allows for the formation of stable metallacycles, which are fundamental to the design of novel coordination compounds.

Chelating Sites and Coordination Modes

This compound can exist in tautomeric forms, primarily the keto (1H-pyridin-4-one) and enol (pyridin-4-ol) forms. The enolic form is crucial for its function as a chelating ligand. The primary chelating sites are the deprotonated hydroxyl oxygen and the nitrogen atom of the pyridine ring. This bidentate coordination to a metal center results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the thermodynamic stability of the resulting complex.

The coordination modes of this compound are anticipated to be similar to other hydroxypyridinone ligands, which are known to form robust complexes with a variety of metal ions. The specific coordination geometry will be influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands in the coordination sphere.

Synthesis Protocols for Transition Metal Complexes (e.g., Cu(II), Fe(III))

The synthesis of transition metal complexes with this compound would likely follow established protocols for similar pyridine-based ligands. A general approach involves the reaction of a metal salt (e.g., copper(II) chloride or iron(III) chloride) with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group, which is typically required for coordination.

For instance, the synthesis of a Cu(II) complex might proceed as follows:

Dissolving this compound in a solvent such as ethanol (B145695) or methanol.

Adding an aqueous or alcoholic solution of a Cu(II) salt, like CuCl₂·2H₂O.

Introducing a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the ligand.

The reaction mixture is then typically stirred at room temperature or refluxed to promote complex formation.

The resulting complex can be isolated by filtration or evaporation of the solvent, followed by washing and drying.

A similar methodology can be applied for the synthesis of Fe(III) complexes, often starting from FeCl₃. The stoichiometry of the reactants would be adjusted to target the desired metal-to-ligand ratio in the final complex.

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes containing this compound is essential for understanding their chemical properties and potential applications. A combination of crystallographic and spectroscopic techniques would be employed for a thorough characterization.

Crystallographic Investigations of Complex Structures

Based on studies of related pyridin-4-ol complexes, one could anticipate various coordination geometries. For example, with a 1:2 metal-to-ligand ratio, an octahedral geometry is often observed for metals like Fe(III), while Cu(II) might adopt a square planar or distorted octahedral geometry.

Table 1: Expected Crystallographic Parameters for a Hypothetical Metal Complex of this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca |

| Metal-Nitrogen Bond Length | ~2.0 - 2.2 Å |

| Metal-Oxygen Bond Length | ~1.9 - 2.1 Å |

| Coordination Geometry | Octahedral, Square Planar, etc. |

This table is illustrative and based on data from analogous compounds.

Spectroscopic Characterization of Metal-Ligand Interactions

A range of spectroscopic techniques would be utilized to characterize the metal-ligand interactions in solution and in the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. The deprotonation and coordination of the hydroxyl group would be indicated by the disappearance of the O-H stretching vibration and a shift in the C-O stretching frequency. Changes in the vibrational modes of the pyridine ring would also provide evidence of coordination through the nitrogen atom.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands provide information about the coordination environment and the electronic structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand upon coordination. Shifts in the resonances of the pyridine ring protons and carbons would confirm the involvement of the nitrogen atom in binding to the metal.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Fe(III), EPR spectroscopy is a powerful tool for probing the electronic environment of the metal center. The g-values and hyperfine coupling constants obtained from EPR spectra can provide insights into the geometry and the nature of the metal-ligand bonding.

Catalytic Applications of Metal Complexes

Metal complexes derived from pyridine-based ligands are known to exhibit catalytic activity in a variety of organic transformations. While specific catalytic applications of this compound complexes have not been reported, their structural features suggest potential in several areas.

The presence of a redox-active metal center, such as copper or iron, coupled with the electronic properties of the substituted pyridine ligand, could make these complexes candidates for catalysis in oxidation reactions. For example, they could potentially mimic the active sites of certain metalloenzymes and catalyze the oxidation of substrates like phenols or alcohols.

Furthermore, the ability of the ligand to stabilize different oxidation states of the metal ion is a key factor in catalytic cycles. The electronic effects of the bromo and methyl substituents on the pyridine ring could modulate the redox potential of the metal center, thereby tuning the catalytic activity of the complex. Further research would be necessary to explore and develop the catalytic potential of these novel metal complexes.

Potential Applications in Materials Science

Building Blocks for Polymers and Functional Materials

The bifunctional nature of 2-Bromo-5-methylpyridin-4-ol makes it a highly useful monomer for the synthesis of novel polymers and functional materials. Its reactivity allows for its incorporation into polymeric chains through various reaction pathways.

Cross-Coupling Reactions: The bromine atom can be used to form carbon-carbon bonds, a foundational technique in building complex organic materials. Similar bromo-pyridine compounds are known to efficiently undergo Suzuki cross-coupling reactions to produce bi-aryl structures, which can serve as precursors to liquid crystals or other functional materials. mdpi.com

Polymerization via Hydroxyl Group: The hydroxyl (-OH) group can participate in condensation polymerization reactions. For example, it can be converted into an ether or ester linkage to form polyethers or polyesters, respectively. This incorporates the pyridinol unit directly into the polymer backbone, imparting its specific chemical and physical properties to the bulk material.

The combination of these reactive sites allows for the creation of well-defined, functional polymers where the pyridine (B92270) moiety can influence properties such as thermal stability, conductivity, and metal-ion coordination.

Supramolecular Assemblies and Architectures

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. This compound possesses key functional groups that make it an excellent candidate for designing self-assembling systems.

The compound can exist in tautomeric equilibrium with its pyridone form (2-bromo-5-methyl-1H-pyridin-4-one). This is significant because the pyridinol form contains a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor). The pyridone form contains an N-H group (donor) and a carbonyl C=O group (acceptor). This duality enables the formation of robust and directional hydrogen bonds. These interactions can guide the molecules to self-assemble into predictable, ordered architectures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The crystal structure of the related compound 2-bromo-5-methylpyridine (B20793) shows the presence of intermolecular C—H⋯N hydrogen bonding, supporting the potential for such interactions in pyridinol derivatives. researchgate.net

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom is attracted to a Lewis base. This provides an additional tool for directing the assembly of molecules in the solid state, offering precise control over the final supramolecular architecture.

Conclusion and Future Research Directions

Summary of Current Research Status

Research on 2-bromo-5-methylpyridin-4-ol has primarily focused on its synthesis and its role as a versatile intermediate in the preparation of more complex molecules. The presence of the bromine atom at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position of the pyridine (B92270) ring imparts a unique combination of reactivity and functionality.

Currently, the compound is recognized as a valuable building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science. For instance, related brominated pyridine compounds are utilized as precursors in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives with potential biological activities, such as anti-thrombolytic and biofilm inhibition properties. mdpi.com While direct studies on the biological profile of this compound are not extensively documented, the known applications of its structural analogs suggest its potential as a scaffold for drug discovery.

The structural features of this compound, particularly the bromo and hydroxyl groups, make it a candidate for various chemical transformations. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the hydroxyl group can undergo etherification, esterification, or be converted to other functional groups. This reactivity allows for the facile introduction of diverse substituents, enabling the creation of a library of derivatives for further investigation.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H6BrNO |

| Molecular Weight | 188.02 g/mol |

| CAS Number | Not widely available |

| Appearance | Likely a solid |

Unexplored Research Avenues

Despite its utility as a synthetic intermediate, several aspects of this compound remain largely unexplored, presenting numerous opportunities for future research.

Detailed Physicochemical Characterization: A comprehensive investigation into the physicochemical properties of this compound is warranted. This includes detailed spectroscopic analysis (NMR, IR, UV-Vis), determination of its crystal structure through X-ray crystallography, and in-depth studies of its tautomeric equilibria, which are characteristic of hydroxypyridines. Understanding these fundamental properties is crucial for predicting its reactivity and behavior in different chemical environments.

Exploration of Reaction Scope: While its use in cross-coupling reactions can be inferred from related compounds, a systematic study of its reactivity in a broader range of organic transformations is needed. This could include:

Palladium-catalyzed reactions: Investigating its performance in various cross-coupling reactions beyond Suzuki, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.

Nucleophilic aromatic substitution: Exploring the displacement of the bromine atom by a variety of nucleophiles to introduce new functional groups.

Reactions at the hydroxyl group: A detailed study of its derivatization through etherification and esterification to create novel ethers and esters with potentially interesting biological or material properties.

Biological Screening and Medicinal Chemistry Applications: Given that many pyridine derivatives exhibit biological activity, a thorough biological screening of this compound and its derivatives is a significant unexplored avenue. This could involve screening for a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects. The synthesis of a focused library of derivatives with systematic structural modifications would be a key step in exploring its potential as a lead compound in drug discovery.

Potential for Novel Applications

The unique structural features of this compound suggest its potential for a variety of novel applications beyond its current role as a simple synthetic intermediate.

Development of Novel Pharmaceuticals: As a functionalized pyridine, this compound could serve as a scaffold for the development of new therapeutic agents. The ability to modify the molecule at three different positions (the bromo, hydroxyl, and methyl groups) allows for fine-tuning of its structure to optimize interactions with biological targets. For example, related 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives have been investigated for their anti-thrombolytic and biofilm inhibition activities. mdpi.com

Synthesis of Advanced Materials: Pyridine-containing compounds are known to be useful in materials science, for instance, as ligands for metal complexes with interesting photophysical or catalytic properties. This compound could be used to synthesize novel ligands for coordination chemistry, potentially leading to the development of new catalysts, sensors, or materials for organic light-emitting diodes (OLEDs).

Agrochemicals: Pyridine derivatives are a well-established class of agrochemicals. The specific substitution pattern of this compound could be exploited to develop new herbicides, fungicides, or insecticides. Systematic modification of the core structure could lead to compounds with improved efficacy, selectivity, and environmental profiles.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-methylpyridin-4-ol, and how do reaction conditions influence regioselectivity?

- Methodology : Microwave-assisted cross-coupling reactions (e.g., Heck-Sonogashira) are effective for synthesizing pyridine derivatives. For example, iodinated pyrimidines can undergo tandem coupling with aryl alkynyl substrates under microwave irradiation, followed by silver-catalyzed cyclization to form fused pyrido-pyrimidines . Regioselectivity is controlled by steric and electronic effects of substituents; bromine at the 2-position directs coupling to the 5-methyl-4-ol moiety.

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D spectra (COSY, HSQC) to assign substituent positions. The hydroxyl proton typically appears downfield (~12 ppm) due to hydrogen bonding .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The bromine atom’s high electron density aids in phasing, while methyl and hydroxyl groups require careful modeling to avoid overfitting .

Q. What challenges arise during functionalization of this compound, and how are they mitigated?

- Methodology : The hydroxyl group at the 4-position is highly reactive, necessitating protective strategies (e.g., benzyl or silyl ethers) during bromine substitution or cross-coupling. For instance, benzyloxy protection enables selective functionalization at the 2-bromo site while preserving the hydroxyl group for downstream reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) quantify frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites: the hydroxyl oxygen exhibits high electron density, while the bromine atom acts as an electrophilic center. Comparative studies with analogs (e.g., 5-bromo-6-methylpyrimidinol) validate computational models .

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) while improving yields by 20–30% compared to conventional heating .

- Catalyst screening : Palladium/copper bimetallic systems enhance cross-coupling efficiency. For example, Pd(OAc)/XPhos with CuI accelerates Sonogashira coupling with terminal alkynes .

Q. How does this compound interact with biological targets, and what are its potential applications?

- Methodology :

- Docking studies : Use PyMOL or AutoDock to simulate binding with enzymes (e.g., kinases or oxidoreductases). The hydroxyl and bromine groups form hydrogen bonds and halogen interactions with active sites .

- In vitro assays : Test inhibition of bacterial enoyl-ACP reductase or human JAK2 kinases, leveraging the compound’s similarity to pyrimidine-based inhibitors .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How can this be resolved?

- Analysis : Some studies report decomposition via hydroxyl group protonation, while others note stability at pH > 3.

- Resolution : Conduct pH-dependent stability assays (HPLC monitoring). Buffered solutions (pH 4–6) reveal that decomposition occurs below pH 3 due to Br elimination. Use non-acidic storage conditions (e.g., neutral ethanol) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.